2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine

Description

Properties

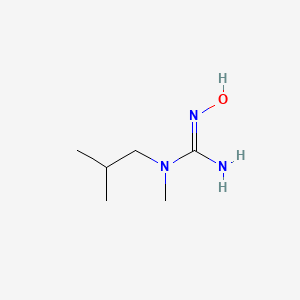

Molecular Formula |

C6H15N3O |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-hydroxy-1-methyl-1-(2-methylpropyl)guanidine |

InChI |

InChI=1S/C6H15N3O/c1-5(2)4-9(3)6(7)8-10/h5,10H,4H2,1-3H3,(H2,7,8) |

InChI Key |

BVMMUBVKWZODKI-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)CN(C)/C(=N/O)/N |

Canonical SMILES |

CC(C)CN(C)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis method provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction conditions are generally mild, making it a convenient method for laboratory synthesis.

Chemical Reactions Analysis

2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods . In biology, it is employed in the study of enzyme interactions and protein modifications . Additionally, it is used in various industrial processes, including the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine involves its interaction with specific molecular targets and pathways. The compound is known to enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . This action is similar to that of guanidine, a related compound used to treat muscle weakness and fatigue .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Group Analysis

The following table compares 2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine with structurally related guanidine derivatives from the evidence:

Key Differences and Implications

Substituent Effects: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to cyano- or methyl-substituted analogs like Imp. G(EP) . This could improve solubility but reduce lipid membrane permeability. G(EP)).

Biological Relevance :

- Compounds like Cimetidine Sulphoxide (Imp. E(EP)) and pyrimidone-containing guanidines (CHEBI:108006) demonstrate the role of guanidine derivatives in drug metabolism and kinase inhibition, respectively . The target compound’s lack of an aromatic or heterocyclic system may limit similar bioactivity.

Stability and Synthesis: Dimeric guanidines (e.g., 74886-59-2) exhibit disulfide bridges that confer redox sensitivity, unlike the monomeric target compound . The absence of electron-withdrawing groups (e.g., –CN) in this compound suggests lower acidity (pKa ~13–14) compared to cyano-substituted analogs (pKa ~10–12).

Biological Activity

2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine is a guanidine derivative characterized by its unique structural features, including a hydroxyl group and an alkyl chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Structural Characteristics

The molecular formula of this compound highlights its functional groups that contribute to its biological interactions. The presence of the hydroxyl group enhances the compound's reactivity, allowing it to engage with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that similar guanidine derivatives have shown potent antiviral properties, particularly against herpes viruses. For instance, compounds like 2'-nor-2'-deoxyguanosine (2'NDG) have demonstrated significant inhibition of viral replication, suggesting that this compound may exhibit comparable effects due to structural similarities .

- Antimicrobial Properties : The compound's structural features may also confer antimicrobial activity. Compounds with similar guanidine structures have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an anti-infective agent .

- Cytotoxicity and Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been a subject of interest. Studies on related compounds show that they can inhibit cell growth across various cancer cell lines, suggesting that this compound might possess similar anticancer properties .

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Research has focused on its binding affinities with various biological macromolecules, which is essential for elucidating its mechanism of action.

Table 1: Comparison of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antiviral | 2'NDG | Inhibition of herpes virus replication |

| Antimicrobial | Guanidine derivatives | Activity against MRSA and other bacterial strains |

| Cytotoxicity | Various anticancer agents | Induction of apoptosis in cancer cell lines |

Case Studies

Several case studies illustrate the biological activity of guanidine derivatives:

- Antiviral Efficacy : A study demonstrated that a related guanidine derivative was at least tenfold more effective than acyclovir in inhibiting human cytomegalovirus replication . This suggests that this compound could be explored further for antiviral applications.

- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed significant cytotoxic effects associated with compounds structurally similar to this compound. These findings warrant further investigation into the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine, and how can purity be validated?

- Methodology : Synthesis typically involves guanidinylation of a pre-functionalized amine precursor. Key steps include:

- Step 1 : Reacting 2-methylpropylamine with methyl isocyanate to form a urea intermediate.

- Step 2 : Cyclization using trifluoroacetic anhydride to generate the guanidine core.

- Step 3 : Hydroxylation via controlled oxidation with mCPBA (meta-chloroperbenzoic acid).

Q. How can researchers design initial biological assays to evaluate the compound's enzyme inhibition potential?

- Methodology :

- Target Selection : Prioritize enzymes with known guanidine-binding sites (e.g., tyrosinase, Na⁺/K⁺-ATPase).

- Assay Setup : Use spectrophotometric or fluorometric methods. For tyrosinase, measure L-DOPA oxidation inhibition (IC₅₀ determination).

- Controls : Include positive controls (e.g., kojic acid for tyrosinase) and solvent-only blanks.

- Data Interpretation : Competitive vs. non-competitive inhibition is inferred from Lineweaver-Burk plots.

- References : demonstrates tyrosinase inhibition assays; discusses ion channel blocking.

Advanced Research Questions

Q. How do structural modifications of the guanidine group influence binding affinity in enzyme-substrate complexes?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model interactions between this compound and target enzymes (e.g., Taq polymerase).

- Key Parameters : Analyze hydrogen bonding (guanidine NH groups), hydrophobic interactions (2-methylpropyl side chain), and steric effects.

- Experimental Validation : Compare MD predictions with SPR (surface plasmon resonance) binding assays.

- Contradictions : Evidence shows PG-modified oligonucleotides enhance Taq polymerase processivity, whereas highlights competitive inhibition in tyrosinase. Structural flexibility explains context-dependent effects.

Q. What strategies optimize the biosynthesis of guanidine derivatives using sustainable methods?

- Methodology :

- Host Engineering : Engineer cyanobacterial strains (e.g., Synechocystis sp. PCC 6803) to express guanidine biosynthesis (GUB) cycle enzymes.

- Nitrogen Source : Utilize atmospheric N₂ via nitrogenase co-expression.

- Yield Improvement : Overexpress transporters (e.g., ABC transporters) to reduce intracellular toxicity.

Q. How can researchers resolve contradictions in reported toxicity profiles of guanidine derivatives?

- Methodology :

- Comparative Toxicology : Test this compound against structurally related compounds (e.g., phenformin, leonurine) in in vitro hepatocyte models.

- Mechanistic Studies : Use RNA-seq to identify differentially expressed genes in response to toxicity (e.g., oxidative stress markers like NRF2).

- Data Synthesis : Cross-reference results with databases like ToxCast to identify structure-activity relationships (SARs).

- References : discusses guanidine toxicity in metabolic contexts; highlights biocompatible guanidine-urea polymers.

Methodological Considerations

Q. What analytical techniques are critical for characterizing guanidine compound stability under physiological conditions?

- Techniques :

- LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).

- Circular Dichroism (CD) : Monitor conformational changes in protein-bound states.

- Protocol : Incubate the compound at 37°C for 24–72 hours, sample at intervals, and compare chromatograms.

- References : emphasizes stability testing for research chemicals; correlates bioactivity with structural integrity.

Q. How can researchers design dose-response studies to assess dual functionality (e.g., antimicrobial and anti-inflammatory effects)?

- Design :

- Multi-Assay Platforms : Use high-throughput screening (HTS) for parallel evaluation of MIC (minimum inhibitory concentration) and COX-2 inhibition.

- In Vivo Models : Zebrafish larvae for acute toxicity and efficacy (e.g., tailfin regeneration assay).

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.